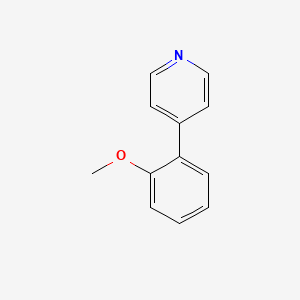
4-(2-Methoxyphenyl)pyridine
Descripción general
Descripción
4-(2-Methoxyphenyl)pyridine is a chemical compound with the molecular formula C12H11NO . It has an average mass of 185.222 Da and a monoisotopic mass of 185.084061 Da .
Molecular Structure Analysis
The molecular structure of 4-(2-Methoxyphenyl)pyridine consists of a pyridine ring attached to a methoxyphenyl group . More detailed structural analysis would require specific spectroscopic data or X-ray crystallography .Physical And Chemical Properties Analysis
4-(2-Methoxyphenyl)pyridine has a molecular weight of 185.228 . Additional physical and chemical properties such as melting point, boiling point, and density would require specific experimental data .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Corrosion Inhibitors for Steel : Pyridine derivatives, including those similar to 4-(2-Methoxyphenyl)pyridine, have been shown to be effective corrosion inhibitors for steel in acidic environments. Their adsorption and inhibitory effects on steel corrosion have been supported by electrochemical, surface, and quantum chemical studies (Ansari, Quraishi, & Singh, 2015).
Photophysics
- Intramolecular Charge Transfer : Studies on pyridine derivatives, including analogs of 4-(2-Methoxyphenyl)pyridine, have explored their photophysical characteristics, particularly focusing on intramolecular charge transfer and excited state intramolecular proton transfer in various solvents (Behera, Karak, & Krishnamoorthy, 2015).
Molecular Structure and Synthesis
- Synthesis and Molecular Structure : Research has been conducted on the synthesis and molecular structure of new ligands, including derivatives of 4-(2-Methoxyphenyl)pyridine. These studies include X-ray analysis to understand molecular arrangements and intramolecular interactions (Silva et al., 1997).
Insecticidal Applications
- Pyridine Derivatives as Insecticides : Certain pyridine derivatives have been explored for their insecticidal properties, including their effectiveness against specific pests like aphids. The studies involve synthesizing and testing these compounds for their bioactivity (Bakhite et al., 2014).
Fluorescence Studies
- Highly Emissive Fluorophores : Research on pyridine compounds, including methoxy and morpholino derivatives, has focused on their potential as highly emissive fluorophores in both solution and solid states. These studies involve detailed photophysical evaluation and computational analyses (Hagimori et al., 2019).
Multidrug Resistance Modulation
- Potential Multidrug Resistance Modulators : Polysubstituted pyridines with methoxyphenyl groups have been prepared and tested for their ability to modulate multidrug resistance, potentially inhibiting P-glycoprotein. This could have implications in overcoming drug resistance in cancer treatment (Krauze et al., 2015).
Fluorescent Sensing
- Small Molecule Fluorescent Sensors : The development of fluorescent probes based on pyridine-pyridone scaffolds, including derivatives of 4-(2-Methoxyphenyl)pyridine, has been reported for detecting specific ions like Zn2+. These probes have potential applications in bioimaging and environmental monitoring (Hagimori et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNWUZIVZASETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



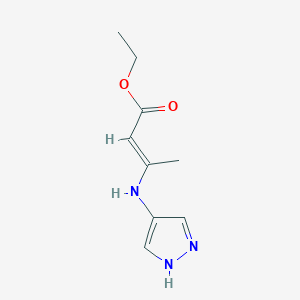
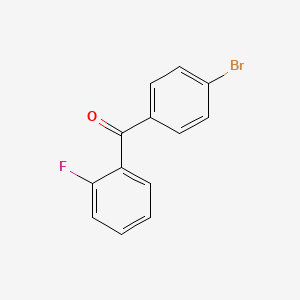









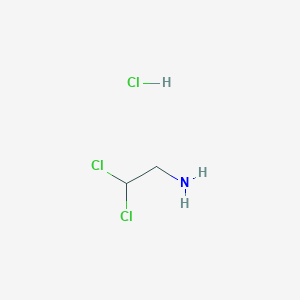
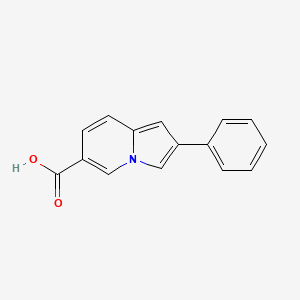
![1-(2-Azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B3273831.png)